molecular formula C6H7Cl3N2 B15243837 5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride CAS No. 23612-58-0

5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride

Cat. No.: B15243837
CAS No.: 23612-58-0
M. Wt: 213.5 g/mol
InChI Key: LDGALKKVXKJKQL-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H7Cl2N2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride typically involves the chlorination of 2-aminopyridine derivatives. One common method includes the reaction of 2-aminopyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a chlorinating agent like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
  • 5-(chloromethyl)pyridin-2-amine hydrochloride
  • 2-Chloro-5-(chloromethyl)pyridine

Uniqueness

5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different selectivity and potency in various applications .

Properties

CAS No.

23612-58-0

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

IUPAC Name

5-chloro-3-(chloromethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2,(H2,9,10);1H

InChI Key

LDGALKKVXKJKQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCl)N)Cl.Cl

Origin of Product

United States

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